Pyridinium trifluoromethanesulfonate

Glycosylation Carbohydrate Chemistry Oligosaccharide Synthesis

Pyridinium triflate (CAS 52193-54-1) is the catalyst of choice for chemists who demand thermal stability up to ~347°C, strong Brønsted acidity, and safer handling versus corrosive liquid triflic acid. It delivers >30% yield improvement over pyridinium p-toluenesulfonate in glycosylations and enables chemoselective silylation of sterically hindered alcohols via the Si-BEZA system. Supplied as a shelf-stable white crystalline solid (≥97% purity). Ideal for microwave-assisted glycosylations, Friedel-Crafts alkylations, and sulfide oxidations.

Molecular Formula C6H6F3NO3S
Molecular Weight 229.18 g/mol
CAS No. 52193-54-1
Cat. No. B1631010
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyridinium trifluoromethanesulfonate
CAS52193-54-1
Molecular FormulaC6H6F3NO3S
Molecular Weight229.18 g/mol
Structural Identifiers
SMILESC1=CC=[NH+]C=C1.C(F)(F)(F)S(=O)(=O)[O-]
InChIInChI=1S/C5H5N.CHF3O3S/c1-2-4-6-5-3-1;2-1(3,4)8(5,6)7/h1-5H;(H,5,6,7)
InChIKeyYWVYZMVYXAVAKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pyridinium Trifluoromethanesulfonate (CAS 52193-54-1): Technical Specifications and Procurement Baseline for the Protic Ionic Liquid Catalyst


Pyridinium trifluoromethanesulfonate (commonly referred to as pyridinium triflate, CAS 52193-54-1) is a protic ionic liquid [1] that serves as a shelf-stable [2], water-miscible source of the triflate anion [3]. It functions as a Brønsted acid catalyst in organic synthesis and is supplied as a white crystalline solid with a typical purity of ≥97% and a melting point of 221–223 °C .

Why Generic Substitution Fails: Critical Performance Gaps Between Pyridinium Triflate and Alternative Acid Catalysts


Pyridinium triflate cannot be generically substituted with other pyridinium salts (e.g., tetrafluoroborate or hexafluorophosphate) or free triflic acid due to a confluence of factors including divergent thermal stability [1], vastly different acidity profiles that dictate reaction outcomes [2], and practical handling hazards . Furthermore, structurally related triflate salts with electron-deficient pyridine cores exhibit different sulfonylating kinetics [3], making the unsubstituted pyridinium triflate uniquely positioned for specific synthetic transformations.

Pyridinium Trifluoromethanesulfonate: Head-to-Head Performance Data for Procurement and Method Selection


Glycosylation Yield: Pyridinium Triflate vs. Pyridinium p-Toluenesulfonate

In the microwave-assisted synthesis of spacer-linked dimers of N-acetyllactosamine using oxazoline donors, pyridinium triflate as a promoter delivered yields 62–71% . In a direct comparison under identical conditions, substituting pyridinium p-toluenesulfonate resulted in a >30% decrease in dimer yield . Microwave heating further improved yields by 15% .

Glycosylation Carbohydrate Chemistry Oligosaccharide Synthesis

Thermal Stability: Pyridinium Triflate vs. Common Pyridinium Ionic Liquids

Thermogravimetric analysis (TGA) of pyridinium triflate crystals demonstrates stability up to approximately 620 K (347 °C) [1]. In contrast, a related pyridinium ionic liquid, 1-butyl-3-methylpyridinium trifluoromethanesulfonate, exhibits significantly lower thermal stability, with decomposition onset around 400 °C [2]. This 53 °C thermal stability window provides a quantifiable advantage for high-temperature reaction conditions.

Thermal Stability Ionic Liquids High-Temperature Reactions

Catalytic Acidity: Hammett Acidity Ranking Among Protic Pyridinium Ionic Liquids

Using the Hammett method, the acidity order of protic pyridinium ionic liquids was determined as: 2-methylpyridinium triflate ([2-MPyH]OTf) > 2-methylpyridinium tetrafluoroborate ([2-MPyH]BF4) > 2-methylpyridinium nitrate ([2-MPyH]NO3) [1]. The high acidity of the triflate anion directly correlates with superior catalytic performance in acid-catalyzed probe reactions, specifically the tert-butylation of phenol and esterification of cyclic olefins with acetic acid [1].

Acid Catalysis Brønsted Acidity Ionic Liquids

Silylation of Sterically Hindered Alcohols: Efficacy of Pyridinium Triflate/Si-BEZA System

The combination of Si-BEZA (silylbenzamide) and a catalytic amount of pyridinium triflate enables the silylation of a variety of alcohols, including sterically crowded substrates, under mild conditions [1]. While direct yield comparisons with other catalysts are not provided in the abstract, the method is described as 'highly efficient' and uniquely effective for introducing various silyl groups into sterically hindered alcohols [1].

Silylation Alcohol Protection Sterically Hindered Substrates

Sulfoxidation Catalytic Efficiency: Pyridinium Triflate Derivatives vs. Flavinium Salts

3,5-Disubstituted pyridinium triflates with electron-withdrawing groups catalyze the oxidation of aliphatic and aromatic sulfides to sulfoxides with hydrogen peroxide, achieving quantitative conversions, high preparative yields, and excellent chemoselectivity [1]. Their catalytic efficiency is 'remarkable' and comparable to that of flavinium salts, which are prominent organocatalysts for oxygenations [1].

Oxidation Catalysis Sulfoxidation Organocatalysis

Handling and Safety Profile: Pyridinium Triflate vs. Triflic Acid

Pyridinium triflate is a shelf-stable solid [1] that is miscible with water and soluble in polar solvents . In contrast, triflic acid is a highly corrosive, hygroscopic liquid that can violently react with water and requires strict anhydrous handling [2]. The GHS hazard statements for pyridinium triflate are H315 (skin irritation) and H319 (eye irritation) , while triflic acid carries H314 (severe skin burns and eye damage) .

Laboratory Safety Reagent Handling Corrosive Chemicals

Optimal Deployment Scenarios for Pyridinium Trifluoromethanesulfonate Based on Verifiable Performance Metrics


Microwave-Assisted Oligosaccharide Synthesis Requiring High Glycosylation Yields

Given the >30% yield improvement over pyridinium p-toluenesulfonate in dimer synthesis , pyridinium triflate is the promoter of choice for microwave-assisted glycosylations using oxazoline donors. This is particularly relevant for carbohydrate chemists synthesizing complex oligosaccharides where each glycosidic linkage must be formed in high yield to enable efficient convergent strategies.

High-Temperature Friedel-Crafts Alkylations and Acid-Catalyzed Transformations

The thermal stability of pyridinium triflate up to ~347 °C and its strong Brønsted acidity [1] make it an ideal catalyst for Friedel-Crafts alkylations, alkene alkylations, and isomerization reactions that require elevated temperatures. In contrast to less stable pyridinium ionic liquids that decompose above 400 °C [2], pyridinium triflate maintains structural integrity across a wider thermal window.

Silylation of Sterically Demanding Alcohols in Multi-Step Syntheses

The Si-BEZA/pyridinium triflate system provides a mild and powerful method for introducing silyl protecting groups into sterically crowded alcohols . This application is critical in the total synthesis of complex natural products where chemoselective protection of hindered hydroxyl groups is required, and where alternative silylation reagents (e.g., TMSCl/imidazole) may fail or require forcing conditions.

Selective Sulfoxidation as a Safer, Solid-State Alternative to Triflic Acid

For oxidation of sulfides to sulfoxides using hydrogen peroxide, electron-deficient pyridinium triflate derivatives achieve quantitative conversions . The use of a solid, shelf-stable catalyst [1] instead of liquid, corrosive triflic acid [2] significantly reduces handling hazards and simplifies reaction setup, making it a preferred choice for both academic and industrial process development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pyridinium trifluoromethanesulfonate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.